

Application Notes and Protocols: Tubulin Polymerization-IN-55 for G2/M Arrest

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-55*

Cat. No.: *B15138122*

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Note: Information regarding a specific compound designated "**Tubulin polymerization-IN-55**" is not available in the public domain as of December 2025. The following application notes and protocols are based on the established mechanisms and experimental data for well-characterized tubulin polymerization inhibitors that induce G2/M cell cycle arrest. The provided concentrations and specific outcomes should be considered representative and will require empirical determination for any new compound.

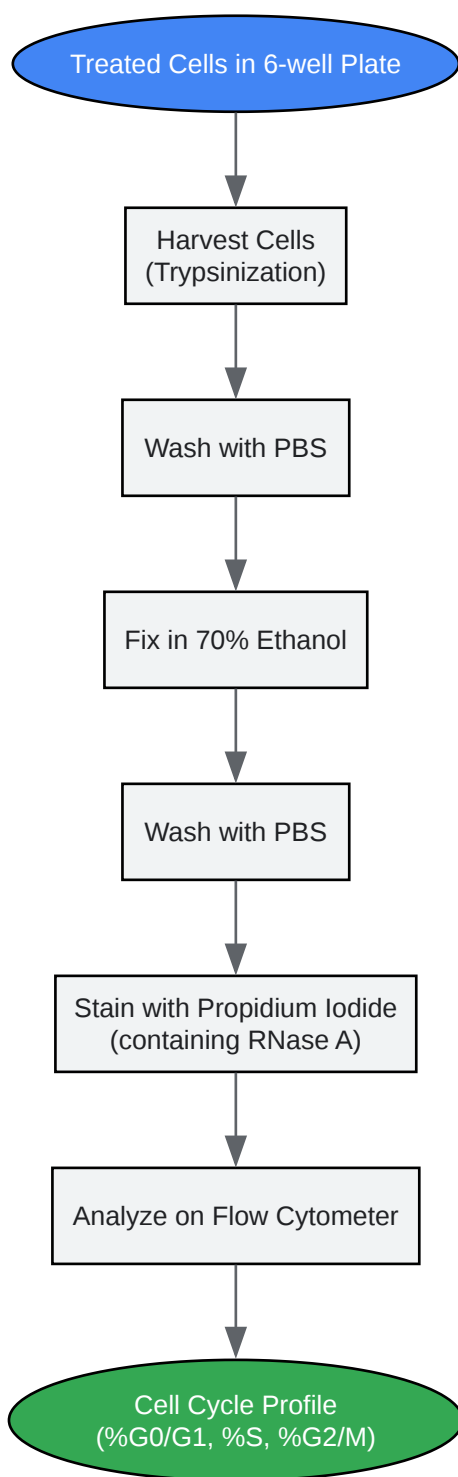
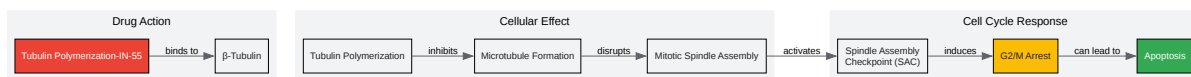
Introduction

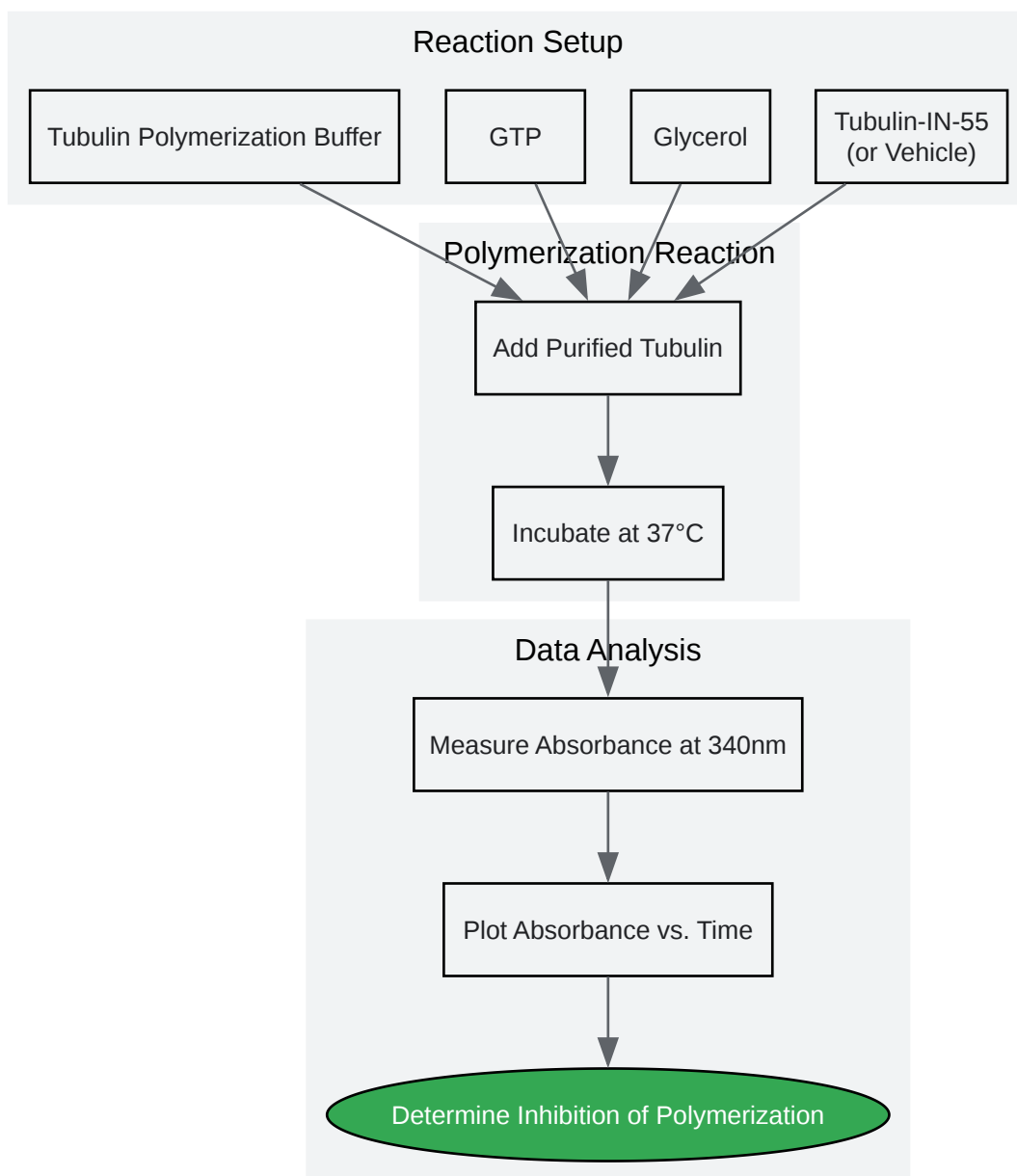
Tubulin polymerization is a critical cellular process for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1][2] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[3] Small molecules that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint, which in turn causes a cell cycle arrest at the G2/M phase and can ultimately lead to apoptotic cell death.[4] These agents are of significant interest in oncology drug discovery.[5]

This document provides detailed protocols for investigating the effects of a putative tubulin polymerization inhibitor, here referred to as "**Tubulin Polymerization-IN-55**," on inducing G2/M arrest in cancer cell lines.

Mechanism of Action: G2/M Arrest via Tubulin Depolymerization

Tubulin polymerization inhibitors bind to β -tubulin, preventing the polymerization of tubulin dimers into microtubules.^[6] This disruption of microtubule dynamics leads to a failure in the proper formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.^[3] The spindle assembly checkpoint (SAC) is a surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. In the presence of a tubulin polymerization inhibitor, the SAC remains activated due to the lack of proper spindle formation, leading to a prolonged arrest in the G2/M phase of the cell cycle.^[4] This sustained arrest can trigger downstream signaling pathways leading to apoptosis.





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